molecular formula C12H24O2Si B12608293 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol CAS No. 651325-36-9

6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol

Cat. No.: B12608293
CAS No.: 651325-36-9
M. Wt: 228.40 g/mol
InChI Key: KVQLWZASJFVBSL-UHFFFAOYSA-N
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Description

6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a hexa-2,4-dien-1-ol backbone. This compound is often used in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions generally include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, allowing for the regeneration of the free hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[tert-Butyl(dimethyl)silyl]oxy}-1-(hydroxymethyl)-3-methyl-7-oxabicyclo[2.2.1]heptan-2-one
  • 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-(4,5-dihydro-2-furanyl)-1-[(Z)-2-(4-methoxyphenoxy)ethenyl]-3-methyl-3-(phenylsulfanyl)-7-oxabicyclo[2.2.1]heptan-2-ol
  • tert-Butyldimethylsilyloxyacetaldehyde

Uniqueness

6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the silyl group offers protection while allowing for selective reactions at other sites. This makes it a valuable intermediate in organic synthesis, particularly in the synthesis of complex molecules .

Properties

CAS No.

651325-36-9

Molecular Formula

C12H24O2Si

Molecular Weight

228.40 g/mol

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxyhexa-2,4-dien-1-ol

InChI

InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-9,13H,10-11H2,1-5H3

InChI Key

KVQLWZASJFVBSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC=CC=CCO

Origin of Product

United States

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